Dicamba-D3

Description

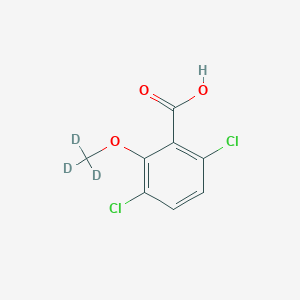

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dichloro-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512157 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-95-3 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dichloro-2-(methoxy-d3)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 3,6-Dichloro-2-(methoxy-d3)benzoic acid, a deuterated analog of the herbicide Dicamba. This isotopically labeled compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its application as an internal standard in quantitative analytical methods, such as mass spectrometry, for the detection of Dicamba in various matrices. The introduction of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.

Synthesis Overview

The synthesis of 3,6-Dichloro-2-(methoxy-d3)benzoic acid is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3,6-dichlorosalicylic acid (3,6-DCSA). The second step is the O-methylation of 3,6-DCSA using a deuterated methylating agent to introduce the methoxy-d3 group.

Step 1: Synthesis of 3,6-Dichlorosalicylic Acid

Several methods for the synthesis of 3,6-dichlorosalicylic acid have been reported. One common industrial method is the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol (B122974).[1][2] This reaction involves the treatment of the corresponding phenoxide with carbon dioxide under high pressure and temperature.[1][2] Alternative, more recent approaches have explored non-Kolbe-Schmitt routes, for instance, starting from salicylic (B10762653) acid and employing chlorination agents.[3]

Step 2: O-Methylation with a Deuterated Reagent

The crucial step for introducing the isotopic label is the methylation of the hydroxyl group of 3,6-dichlorosalicylic acid. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking a deuterated methylating agent. Commonly used deuterated methylating agents include deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps.

Synthesis of 3,6-Dichlorosalicylic Acid via Carboxylation of 2,5-Dichlorophenol

This process is based on the improvement of the Kolbe-Schmitt reaction.

Materials:

-

2,5-Dichlorophenol

-

Potassium hydroxide (B78521)

-

Xylene

-

Potassium carbonate (finely powdered, anhydrous)

-

Carbon dioxide

-

Hydrochloric acid

Procedure:

-

A solution of potassium 2,5-dichlorophenolate is prepared by reacting 2,5-dichlorophenol with potassium hydroxide in a suitable solvent like xylene.

-

The solution is charged into a high-pressure autoclave.

-

Finely powdered, anhydrous potassium carbonate is added to the reaction mixture. The addition of potassium carbonate has been shown to significantly increase the yield of 3,6-dichlorosalicylic acid.

-

The autoclave is flushed with carbon dioxide and then pressurized with CO₂.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling, the product is precipitated by acidification with hydrochloric acid.

-

The crude 3,6-dichlorosalicylic acid is collected by filtration, washed, and dried.

Synthesis of 3,6-Dichloro-2-(methoxy-d3)benzoic Acid

This protocol is an adaptation of the methylation procedures described for the non-deuterated analog.

Materials:

-

3,6-Dichlorosalicylic acid

-

Potassium carbonate

-

Deuterated methyl iodide (CD₃I)

-

Acetone (or another suitable polar aprotic solvent)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, 3,6-dichlorosalicylic acid is dissolved in acetone.

-

An excess of anhydrous potassium carbonate is added to the solution. This will deprotonate both the carboxylic acid and the phenolic hydroxyl group.

-

Deuterated methyl iodide is added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with hydrochloric acid to a pH of approximately 2.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,6-Dichlorosalicylic acid | C₇H₄Cl₂O₃ | 207.01 | 3401-80-7 |

| 3,6-Dichloro-2-(methoxy-d3)benzoic acid | C₈H₃D₃Cl₂O₃ | 224.06 | 349553-95-3 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Carboxylation | 2,5-Dichlorophenol, CO₂, K₂CO₃ | Xylene | 140-150 | 10-15 | 70-85 |

| O-Methylation-d3 | 3,6-DCSA, CD₃I, K₂CO₃ | Acetone | 25-56 | 4-8 | 85-95 |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3,6-Dichloro-2-(methoxy-d3)benzoic acid.

Logical Relationship of Reactants and Products

Caption: Logical flow from starting materials to the final deuterated product.

References

The Role of Dicamba-D3 in Advancing Herbicide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba, a potent synthetic auxin herbicide, is widely utilized for the control of broadleaf weeds in agriculture and land management. Understanding its environmental fate, metabolic pathways, and potential toxicological effects is of paramount importance. Dicamba-D3, a stable isotope-labeled analog of Dicamba, serves as an indispensable tool in these research endeavors. Its chemical properties, nearly identical to the parent compound but with a distinct mass, make it an ideal internal standard for quantitative analysis, enabling researchers to achieve high levels of accuracy and precision. This technical guide provides an in-depth overview of Dicamba-D3, its physicochemical properties, and its application in advanced analytical methodologies.

Physicochemical Properties of Dicamba-D3

A comprehensive understanding of the physical and chemical characteristics of Dicamba-D3 is fundamental to its application in research. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 349553-95-3 | [1][2][3] |

| Molecular Formula | C₈H₃D₃Cl₂O₃ | [1] |

| Molecular Weight | 224.06 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Core Application: Isotope Dilution Mass Spectrometry

Dicamba-D3 is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Dicamba in various matrices. This technique is considered the gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variations in instrument response. The underlying principle involves adding a known amount of Dicamba-D3 to a sample prior to extraction and analysis. The ratio of the unlabeled Dicamba to the labeled Dicamba-D3 is then measured by a mass spectrometer. Since both compounds behave almost identically during sample preparation and analysis, any loss of analyte during these steps affects both equally, thus preserving the ratio and ensuring an accurate quantification of the native Dicamba in the sample.

Experimental Protocols

The following sections outline detailed methodologies for the analysis of Dicamba in environmental samples using Dicamba-D3 as an internal standard.

Analysis of Dicamba in Water by LC-MS/MS

This protocol describes the determination of Dicamba in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

-

To a 500 mL water sample, add a known concentration of Dicamba-D3 internal standard (e.g., 100 ng).

-

Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid).

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the retained Dicamba and Dicamba-D3 with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 500 µL of 10% acetonitrile (B52724) in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile or methanol containing 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Dicamba and Dicamba-D3.

-

Dicamba: e.g., m/z 219 -> m/z 175

-

Dicamba-D3: e.g., m/z 222 -> m/z 178

-

-

Quantification: The concentration of Dicamba in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Dicamba and a constant concentration of Dicamba-D3.

-

Analysis of Dicamba in Soil by LC-MS/MS

This protocol details the extraction and analysis of Dicamba from soil samples.

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount of Dicamba-D3 internal standard.

-

Add an extraction solvent (e.g., 20 mL of a mixture of acetonitrile and water with a small amount of formic or acetic acid).

-

Shake or vortex the sample vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil particles from the supernatant.

-

Transfer the supernatant to a clean tube.

-

A clean-up step using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18 and PSA) may be necessary to remove interfering matrix components.

-

Evaporate the cleaned extract to dryness and reconstitute in a solvent compatible with the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

The LC-MS/MS conditions are generally similar to those used for water analysis, with potential modifications to the gradient to manage the more complex soil matrix.

Signaling Pathway: The Herbicidal Action of Dicamba

Dicamba acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death. The key steps in this signaling pathway are depicted in the diagram below.

Caption: Dicamba's mechanism of action via the auxin signaling pathway.

Experimental Workflow

The general workflow for the analysis of Dicamba in environmental samples using Dicamba-D3 is illustrated in the diagram below. This process ensures the reliable and accurate determination of Dicamba concentrations, which is critical for environmental monitoring and regulatory compliance.

Caption: General experimental workflow for Dicamba analysis.

Conclusion

Dicamba-D3 is a vital analytical tool for researchers and scientists in the fields of environmental science, agriculture, and toxicology. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Dicamba in complex matrices. The detailed protocols and understanding of the underlying signaling pathways presented in this guide are intended to support the scientific community in conducting high-quality research on this important herbicide. The continued use of stable isotope-labeled standards like Dicamba-D3 will be crucial for generating the accurate data needed to assess the environmental impact and ensure the safe use of Dicamba.

References

A Researcher's Guide to Procuring and Utilizing Dicamba-D3 Analytical Standard

For researchers, scientists, and professionals in drug development, the procurement and application of high-purity analytical standards are critical for ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides a comprehensive overview of where to purchase the Dicamba-D3 analytical standard, its technical specifications, and detailed methodologies for its use in quantitative analysis.

Sourcing and Specifications of Dicamba-D3

Dicamba-D3 (3,6-Dichloro-2-(methoxy-d3)benzoic acid; CAS No. 349553-95-3) is the deuterated form of Dicamba, a widely used herbicide. Its application as an internal standard in analytical chemistry is crucial for correcting matrix effects and variations in sample processing, particularly in chromatography-based methods. Several reputable suppliers offer Dicamba-D3 as a certified reference material (CRM) or analytical standard. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name/Grade | Catalog Number (Example) | Format | Quantitative Data (Example) |

| Sigma-Aldrich (Merck) | Dicamba-d3 PESTANAL®, analytical standard | 34233 | Neat | List Price: ~$330.75 - $441.00[1] |

| LGC Standards | Dicamba D3 (methoxy D3) | DRE-C12260100 | Neat | Price available upon login/request |

| Cambridge Isotope Laboratories | Dicamba (ring-¹³C₆, 99%) 100 µg/mL in methanol (B129727) | CLM-9914-1.2 | Solution | List Price: ~$585 for 1.2 mL[2] |

| HPC Standards | D3-Dicamba | 673809 | Neat | Price available upon login/request |

| Santa Cruz Biotechnology | Dicamba-d3 | sc-210165 | Neat | Price available upon login/request |

Experimental Protocols for Dicamba Analysis Using Dicamba-D3 Internal Standard

The use of a stable isotope-labeled internal standard like Dicamba-D3 is a robust method for the quantification of Dicamba in various matrices, including water, soil, and biological samples.[3][4] The following sections detail established experimental protocols.

Method 1: LC-MS/MS Analysis of Dicamba in Agricultural Samples

This method is adapted from a study focused on the detection and quantification of Dicamba and other acid herbicides in complex matrices like soil and soybean foliage.[5]

1. Sample Preparation (Soil and Soybean Foliage):

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Fortify the sample with a known concentration of Dicamba-D3 internal standard solution.

-

Add acetonitrile (B52724) fortified with formic acid as the extraction solvent.

-

Shake the mixture vigorously for 15 minutes.

-

Centrifuge at 4000 rpm to separate the solid and liquid phases.

-

Dilute the supernatant with the aqueous mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: SCIEX QTRAP® 6500+ LC-MS/MS System or equivalent.

-

Column: Phenomenex Kinetex® F5 (2.6 μm, 100 x 3 mm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both Dicamba and Dicamba-D3 for confirmation and quantification.

3. Quantification:

-

A calibration curve is generated using a series of standards with known concentrations of Dicamba and a constant concentration of Dicamba-D3.

-

The ratio of the peak area of Dicamba to the peak area of Dicamba-D3 is plotted against the concentration of Dicamba.

-

The concentration of Dicamba in the samples is then calculated from this calibration curve. This method has been shown to achieve Limits of Detection (LODs) of less than 1 ng/mL.

Method 2: Isotope Dilution GC/MS for Dicamba in Water and Soil

This protocol is based on an isotope dilution gas chromatography/mass spectrometry (GC/MS) technique.

1. Sample Preparation:

-

Water Samples: Spike a known volume of the water sample with Dicamba-D3 internal standard. Extract the sample with methylene (B1212753) chloride at a pH ≤1.

-

Soil Samples: Spike a known weight of the soil sample with Dicamba-D3. Extract with an acetone-hexane mixture at a pH ≤1.

2. Derivatization:

-

For GC analysis, the acidic herbicides are typically derivatized to increase their volatility. Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).

3. GC/MS Conditions:

-

GC System: A high-resolution gas chromatograph coupled to a mass spectrometer.

-

Analysis: The analysis is performed in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the derivatized Dicamba and Dicamba-D3.

Workflow and Process Visualization

The successful application of an analytical standard in a research setting follows a structured workflow, from initial sourcing to final data analysis. The following diagrams illustrate these key processes.

Caption: Procurement and Use of an Analytical Standard.

This guide provides a foundational understanding for researchers seeking to purchase and utilize Dicamba-D3 analytical standards. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier and to validate the analytical method according to internal and regulatory guidelines.

References

- 1. 麦草畏-d3 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dicamba (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9914-1.2 [isotope.com]

- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chromatographytoday.com [chromatographytoday.com]

Methodological & Application

Application Notes and Protocols for the Use of Dicamba-D3 as an Internal Standard in Water Sample Analysis

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] Its potential for off-target movement and persistence in water sources necessitates accurate and reliable analytical methods for monitoring its presence in the environment. The use of a stable isotope-labeled internal standard, such as Dicamba-D3, is a crucial component of robust analytical methodologies, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Dicamba-D3 shares a close structural and physicochemical similarity with the target analyte, dicamba. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in sample matrix, extraction efficiency, and instrument response. The use of an isotopically labeled internal standard allows for the calculation of recoveries and quantification using a relative response factor (RRF), which can account for issues like ion suppression in LC-MS analysis. This application note provides detailed protocols for the analysis of dicamba in water samples using Dicamba-D3 as an internal standard, supported by quantitative data and visual workflows.

Quantitative Data Summary

The following tables summarize the quantitative performance data for dicamba analysis in water samples using Dicamba-D3 as an internal standard, as reported in various studies. These tables provide a comparative overview of method detection limits (MDL), limits of quantification (LOQ), recovery percentages, and calibration ranges.

Table 1: Method Detection and Quantification Limits

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS | Water | 0.1 ng/mL | 0.1 ng/mL | |

| LC-MS/MS | Water | - | 0.01 to 0.05 µg/L | |

| GC/MS | Water | 0.008-0.014 µg/L | 0.05 µg/L | |

| LC-MS/MS | Drinking and Surface Water | - | Spiked at 0.02 and 0.1 µg/L | |

| GC-MS | River Water | < 0.05 µg/L | - |

Table 2: Analyte Recovery

| Analytical Method | Matrix | Spiking Level(s) | Average Recovery (%) | Reference |

| LC-MS | Water | 0.1, 1, and 10 ng/mL | 106 - 128 | |

| LC-MS/MS | Surface and Ground Water | LOQ and 10x LOQ | 76.5 - 108.3 | |

| LC-MS/MS | Surface and Ground Water | 0.1 µg/L | 82.7 - 94.8 | |

| GC/MS | Drinking Water | 0.05 µg/L (LOQ) and 0.50 µg/L (10x LOQ) | Met requirements (mean 70-120%) | |

| LC-MS/MS | Drinking and Surface Water | 0.02 and 0.1 µg/L | 88 - 120 |

Experimental Protocols

Two primary methodologies are detailed below: a direct injection method suitable for relatively clean water samples and a solid-phase extraction (SPE) method for samples requiring pre-concentration and cleanup.

Protocol 1: Direct Injection with LC-MS/MS Analysis

This protocol is a rapid method suitable for the determination of dicamba in drinking and surface water with minimal sample preparation.

1. Materials and Reagents:

-

Dicamba analytical standard

-

Dicamba-D3 internal standard

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Ultrapure water

-

Water sample (drinking or surface water)

-

Syringe filters (0.2 µm PVDF)

-

Deactivated glass vials

2. Sample Preparation:

-

Collect water samples in appropriate containers.

-

Centrifuge a 10 mL aliquot of the water sample.

-

Filter the supernatant through a 0.2 µm PVDF syringe filter.

-

Transfer a 1.5 mL aliquot of the filtered sample into a deactivated glass vial.

-

Spike the sample with Dicamba-D3 internal standard to a known concentration (e.g., mid-range of the calibration curve).

-

Acidify the sample by adding 30 µL of 5% formic acid.

3. LC-MS/MS Instrumental Analysis:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: Waters ACQUITY Premier HSS T3 column or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: Large volume injection (e.g., 50 µL)

-

MS System: Waters Xevo TQ Absolute Mass Spectrometer or equivalent

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MRM Transitions:

-

Dicamba: 219 > 175 (quantifier), additional transition for confirmation

-

Dicamba-D3: Monitor appropriate transition based on deuteration pattern.

-

-

Source Temperature: Optimized to minimize in-source fragmentation (e.g., 120 °C)

-

Desolvation Gas Temperature: Optimized to minimize in-source fragmentation (e.g., 300 °C)

4. Data Analysis:

-

Generate a calibration curve using a series of standards containing known concentrations of dicamba and a constant concentration of Dicamba-D3.

-

Calculate the ratio of the peak area of dicamba to the peak area of Dicamba-D3 for each standard and sample.

-

Quantify the concentration of dicamba in the samples by interpolating from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) with LC-MS Analysis

This protocol is designed for the analysis of dicamba in water samples that may contain interfering substances or where lower detection limits are required.

1. Materials and Reagents:

-

Dicamba analytical standard

-

Dicamba-D3 internal standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Solid-Phase Extraction (SPE) cartridges (e.g., ISOLUTE ENV+)

-

Ultrapure water

2. Sample Preparation:

-

Adjust the pH of a 500 mL water sample to 2 with 6M HCl.

-

Add a known amount of Dicamba-D3 internal standard to the sample.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of pH 2 water.

-

Pass the entire 500 mL water sample through the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of pH 2 water.

-

Elute the retained dicamba and Dicamba-D3 from the cartridge with an appropriate solvent (e.g., methanol or a mixture of methylene (B1212753) chloride and methanol).

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase.

3. LC-MS Instrumental Analysis:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent

-

Column: EclipsePlusC18 RRHD column (1.8 µm, 2.1 × 50 mm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

MS System: Agilent 6135 single-quadrupole mass spectrometer or equivalent

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

-

Detection Mode: Selected Ion Monitoring (SIM) of precursor and fragment ions for both dicamba and Dicamba-D3.

4. Data Analysis:

-

Follow the same data analysis procedure as described in Protocol 1, using the peak areas obtained from the SIM analysis.

Visualizations

References

Application Note: High-Throughput Analysis of Dicamba-D3 in Soil and Vegetation Residues by Isotope Dilution LC-MS/MS

Introduction

Dicamba is a selective benzoic acid herbicide widely used for the control of broadleaf weeds in agriculture and non-crop areas.[1][2] Due to its potential for off-target movement and environmental persistence, regulatory bodies and researchers require robust and sensitive analytical methods to monitor its presence in soil and vegetation.[3] The use of a stable isotope-labeled internal standard, such as Dicamba-D3, is crucial for accurate quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis. This application note details a comprehensive protocol for the extraction and quantification of Dicamba in soil and vegetation matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Analytical Approach

The method of choice for the analysis of Dicamba and its metabolites is LC-MS/MS, which offers high sensitivity and selectivity without the need for chemical derivatization, a time-consuming step often required for Gas Chromatography (GC) based methods.[3] By employing Dicamba-D3 as an internal standard, this protocol ensures high accuracy and precision through isotope dilution mass spectrometry.[4] The procedure involves a straightforward extraction with acidified acetonitrile (B52724), followed by dilution and direct injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of Dicamba and its related compounds in soil and vegetation matrices using LC-MS/MS.

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |

| Dicamba | Water | 0.1 ng/mL | - | 106-128% |

| Dicamba | Air | 1 ng/mL | - | 88-124% |

| Dicamba | Vegetation | - | 2.1 - 40 ng/g | - |

| 5-OH Dicamba | Vegetation | - | 4.2 - 75 ng/g | - |

| DCSA | Vegetation | - | 2.1 - 12 ng/g | - |

| Dicamba | Soil & Soy Foliage | <1 ng/mL | 0.1 - 140 ng/g | - |

Note: Data is compiled from multiple sources and may vary depending on the specific instrumentation and matrix conditions.

Experimental Workflow

Caption: Experimental workflow for Dicamba-D3 analysis.

Experimental Protocols

1. Materials and Reagents

-

Dicamba and Dicamba-D3 analytical standards

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes (50 mL)

-

Autosampler vials (2 mL)

-

Mechanical shaker

-

Centrifuge

2. Soil Sample Preparation and Extraction

-

Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.

-

Weighing: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of Dicamba-D3 internal standard solution to the soil sample. The spiking level should be appropriate for the expected concentration range of Dicamba in the samples.

-

Extraction: Add 10 mL of acetonitrile fortified with 0.1% formic acid to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilution: Carefully transfer the supernatant to a clean tube. Dilute an aliquot of the supernatant with an aqueous mobile phase (e.g., water with 0.1% formic acid) to a final volume suitable for LC-MS/MS analysis in a 2 mL autosampler vial.

3. Vegetation Sample Preparation and Extraction

-

Homogenization: Chop the vegetation sample into small pieces and homogenize using a blender or grinder.

-

Weighing: Weigh 5 g of the homogenized vegetation into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of Dicamba-D3 internal standard solution to the vegetation sample.

-

Extraction: Add 10 mL of acetonitrile fortified with 0.1% formic acid to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilution: Transfer the supernatant to a clean tube and dilute as described in the soil extraction protocol for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

-

LC System: A high-performance liquid chromatography system.

-

MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm), is recommended for the separation of polar, low molecular weight species like Dicamba.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program should be developed to ensure the separation of Dicamba and its metabolites from matrix interferences.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for the ionization of acidic species like Dicamba.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Dicamba and Dicamba-D3 for confirmation and quantification. Compound-specific parameters such as declustering potential and collision energy should be optimized for maximum sensitivity.

5. Data Analysis and Quantification

Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the Dicamba quantification transition to the peak area of the Dicamba-D3 internal standard transition against the concentration of the calibration standards. The concentration of Dicamba in the samples is then determined from this calibration curve. The use of Dicamba-D3 as an internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced enhancement or suppression of the signal in the mass spectrometer.

References

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dicamba Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Due to its potential for off-target movement and environmental contamination, sensitive and accurate analytical methods are crucial for monitoring its presence in various matrices such as water, air, soil, and plant tissues.[1][2] The use of a deuterated internal standard, such as d3-Dicamba or ¹³C₆-Dicamba, is a key component of robust analytical methodologies, as it compensates for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.[1]

This document provides detailed application notes and protocols for the sample preparation of Dicamba for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating the use of a deuterated internal standard.

Core Principles of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the preparation process. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since both the analyte and the standard experience the same losses during extraction, cleanup, and analysis, this ratio remains constant, allowing for accurate quantification even with incomplete recovery.

Sample Preparation Techniques

Several techniques can be employed for the extraction and cleanup of Dicamba from various matrices. The choice of method depends on the sample type, the required limit of detection, and the available instrumentation.

Solid-Phase Extraction (SPE) for Water and Air Samples

Solid-Phase Extraction is a widely used technique for the selective extraction and concentration of analytes from liquid samples. It is particularly effective for cleaning up complex matrices and achieving low detection limits.

Protocol for Water Samples:

-

Sample Preparation: To a 500 mL water sample, add a known concentration of deuterated Dicamba internal standard (e.g., d3-Dicamba at 1 ng/mL).

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., aminopropyl or octadecyl (C18)) by passing methanol (B129727) followed by deionized water through it.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a small volume of deionized water to remove interfering substances.

-

Elution: Elute the retained Dicamba and the internal standard with an appropriate solvent, such as acetonitrile (B52724) with 0.1% (v/v) formic acid.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol for Air Samples:

-

Sample Collection: Air samples are typically collected by drawing a known volume of air through a sorbent tube (e.g., containing XAD resin) and a filter paper.

-

Extraction: Extract the sorbent tube contents and filter paper with an acidified organic solvent (e.g., 1% formic acid in acetone (B3395972) or methanol) by shaking for 30 minutes followed by sonication for 10 minutes.

-

Internal Standard Spiking: Add a known amount of deuterated Dicamba internal standard (e.g., ¹³C₆-Dicamba) to an aliquot of the extract.

-

Evaporation and Reconstitution: Evaporate the extract aliquot to near dryness at 50°C under a gentle stream of nitrogen. Reconstitute the residue in a final volume of 0.5 mL with a solution of 0.1% formic acid in ultra-pure water:methanol (95:5 v/v).

-

Analysis: The sample is then ready for injection into the LC-MS/MS system.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil and Plant Tissues

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it ideal for high-throughput analysis of pesticide residues in complex matrices like soil and plant foliage.

Protocol for Soil and Soybean Foliage:

-

Sample Homogenization: Homogenize 5 g of the soil or soybean foliage sample.

-

Internal Standard Addition: Add a known amount of deuterated Dicamba internal standard (e.g., d3-Dicamba) to the homogenized sample before extraction.

-

Extraction: Add acetonitrile fortified with formic acid to the sample. Shake the mixture vigorously for 15 minutes. For some applications, water is added to the sample before the acetonitrile extraction.

-

Salting Out: Add extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

-

Centrifugation: Centrifuge the sample at 4000 rpm to separate the acetonitrile layer containing the analytes from the solid matrix and aqueous phase.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., PSA, C18) to remove interfering matrix components. Note: For acidic herbicides like Dicamba, PSA should be used with caution as it can lead to losses.

-

Final Preparation: Dilute the cleaned-up extract with the aqueous mobile phase and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies employing deuterated internal standards for Dicamba analysis.

Table 1: Method Performance in Water and Air Samples

| Matrix | Internal Standard | Method | LOD | LOQ | Recovery (%) | Reference |

| Water | d3-Dicamba | SPE-LC-MS | 0.1 ng/mL | 0.1 ng/mL | 106 - 128 | |

| Air | d3-Dicamba | SPE-LC-MS | 1 ng/mL | 5 ng/mL | 88 - 124 | |

| Air Sampler | ¹³C₆-Dicamba | LC-MS/MS | - | 1.0 ng/sample | - | |

| Filter Paper | ¹³C₆-Dicamba | LC-MS/MS | - | 20 ng/sample | - |

Table 2: Method Performance in Soil and Plant Tissues

| Matrix | Internal Standard | Method | LOD | LOQ | Recovery (%) | Reference |

| Soil | d3-Dicamba | QuEChERS-LC-MS/MS | <1 ng/mL | 0.1 - 140 ng/g | 70 - 150 | |

| Soybean Foliage | d3-Dicamba | QuEChERS-LC-MS/MS | <1 ng/mL | 0.1 - 140 ng/g | 70 - 150 | |

| Soya bean (seed, forage, hay) | - | LC-MS/MS | 0.002 mg/kg | 0.01 mg/kg | - |

Experimental Workflows

The following diagrams illustrate the experimental workflows for the sample preparation techniques described above.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitation of Dicamba in Air Samples Using Isotope Dilution Mass Spectrometry with Dicamba-D3

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds. Due to its potential for volatilization and off-target movement, monitoring its concentration in ambient air is crucial for environmental assessment and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitation of trace-level compounds.[1] This method utilizes a stable isotope-labeled internal standard, such as Dicamba-D3, which is chemically identical to the analyte of interest but has a different mass. By adding a known amount of the labeled standard to the sample at the beginning of the analytical workflow, variations during sample preparation and analysis can be effectively corrected, leading to highly reliable quantitative results.[1] This application note provides a detailed protocol for the quantitation of Dicamba in air samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dicamba-D3 as an internal standard.

Principle of Isotope Dilution

The core principle of isotope dilution analysis is the addition of a known amount of an isotopically labeled standard (e.g., Dicamba-D3) to a sample containing the native analyte (Dicamba). The labeled standard serves as an internal reference throughout the sample preparation and analysis process. Since the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, any loss of the analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio.[1] By measuring the ratio of the response of the native analyte to the labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for variations in sample matrix effects and instrument response.[2][3]

Experimental Protocols

1. Air Sample Collection

Airborne Dicamba residues are typically collected using sorbent tubes or filters. Common sampling media include:

-

OVS XAD-2 Sorbent Tubes: These tubes contain a resin that effectively traps volatile organic compounds like Dicamba.

-

Polyurethane Foam (PUF) Plugs: PUF plugs are also used for trapping semi-volatile organic compounds from the air.

-

Filter Paper: Whatman™ filter paper can be used to collect particulate-bound Dicamba.

A high-volume air sampler is used to draw a known volume of air through the collection medium at a calibrated flow rate for a specified duration. After sampling, the tubes or filters should be sealed and stored under refrigeration until analysis.

2. Preparation of Standards and Reagents

-

Reagents: All solvents (e.g., methanol (B129727), acetone (B3395972), acetonitrile, water) should be of high-purity, HPLC, or LC-MS grade. Formic acid (reagent grade) is also required.

-

Standard Stock Solutions: Prepare 100 µg/mL stock solutions of Dicamba and Dicamba-D3 in methanol. These solutions should be stored in amber vials under refrigeration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent mixture (e.g., 95:5 v/v 0.1% formic acid in water:methanol).

-

Internal Standard Spiking Solution: Prepare a working solution of Dicamba-D3 (e.g., 0.20 µg/mL) for spiking into samples.

3. Sample Extraction

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix and analytical instrumentation.

-

Fortification: For quality control, fortify blank control samples with a known amount of Dicamba standard solution. Allow the spiking solvent to penetrate the sample matrix for at least five minutes before extraction.

-

Extraction Solvent: Prepare an extraction solvent of acidified methanol or acetone with 1% formic acid.

-

Extraction Procedure:

-

For sorbent tubes, carefully transfer the sorbent material into a suitable extraction vessel.

-

For filter papers, place the entire filter in the extraction vessel.

-

Add a specific volume of the extraction solvent (e.g., 10-40 mL) to the sample.

-

-

Agitation and Sonication:

-

Shake the samples for 30 minutes using a platform or orbital shaker.

-

Sonicate the samples for 10 minutes in a water bath.

-

-

Centrifugation: If the extract is cloudy or contains fine particulates, centrifuge at 5000 rpm for 5 minutes.

4. Sample Preparation for LC-MS/MS Analysis

-

Aliquot Transfer: Transfer a measured aliquot of the supernatant to a clean polypropylene (B1209903) tube.

-

Evaporation: Evaporate the solvent to near dryness (≤ 100 µL) at 50°C under a gentle stream of nitrogen or air.

-

Internal Standard Addition: Add a precise volume (e.g., 50 µL) of the Dicamba-D3 internal standard working solution to each sample, blank, and calibration standard.

-

Reconstitution: Reconstitute the residue to a final volume (e.g., 0.5 mL) with a solution of 0.1% formic acid in water:methanol (95:5, v:v).

-

Vortex and Transfer: Vortex the sample to ensure it is well-mixed, then transfer it to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for analysis.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically employed for Dicamba analysis.

-

Chromatographic Separation: A suitable analytical column, such as a Phenomenex Kinetex Phenyl-Hexyl or Ace 3 C18, is used to separate Dicamba from other matrix components. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol is commonly used.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Dicamba and Dicamba-D3. This provides high selectivity and sensitivity.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Dicamba and Dicamba-D3 Analysis

| Parameter | Dicamba | Dicamba-D3 |

| Precursor Ion (m/z) | 219 | 222 |

| Product Ion 1 (m/z) | 175 | 178 |

| Product Ion 2 (m/z) | 204 | 207 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

| Dwell Time (ms) | 100 | 100 |

Table 2: Method Performance Data

| Parameter | Air (Sorbent Tube) | Air (Filter Paper) |

| Limit of Quantitation (LOQ) | 1.0 ng/sample | 20 ng/sample |

| Limit of Detection (LOD) | 1 ng/mL | - |

| Average Recovery (%) | 88 - 124% | - |

| Relative Standard Deviation (RSD) | < 20% | < 20% |

Visualizations

Caption: Experimental workflow for the quantitation of Dicamba in air samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dicamba using Dicamba-D3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2][3] Due to its potential for environmental contamination and impact on non-target crops, sensitive and accurate analytical methods are crucial for its monitoring in various matrices such as water, soil, and agricultural products.[4][5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has become the preferred method for Dicamba analysis, as it offers high sensitivity and selectivity without the need for cumbersome derivatization steps required by gas chromatography (GC) methods. The use of a stable isotope-labeled internal standard, such as Dicamba-D3, is essential for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of Dicamba using HPLC-MS/MS with Dicamba-D3 as an internal standard.

Experimental Protocols

Sample Preparation

The following protocols are generalized for different matrices and can be adapted based on specific sample characteristics.

1.1. Water Samples (Solid-Phase Extraction - SPE)

This protocol is adapted from methods utilizing SPE for sample cleanup and concentration.

-

Sample Pre-treatment: Acidify water samples to a pH of 7 with 5 N KOH.

-

SPE Cartridge Conditioning: Condition an aminopropyl (NH2) weak anion exchange SPE cartridge (500 mg) by eluting with 18 mL of 1 N acetic acid at a rate of 5 mL/min.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the retained Dicamba and Dicamba-D3 with an appropriate solvent.

-

Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., 95:5 v/v 0.1% formic acid in water:methanol).

1.2. Soil Samples (Solvent Extraction)

This protocol is based on established methods for extracting Dicamba from soil.

-

Extraction: To 25 g of moist soil, add 80 mL of a methanol/water solution (50:50 v/v).

-

Sonication: Subject the mixture to ultrasonic vibration for 40 minutes.

-

Centrifugation: Centrifuge the extract at 2000 rpm for 20 minutes, followed by a second centrifugation at 10,000 rpm for 30 minutes.

-

Dilution: Decant a 20 mL aliquot of the supernatant and dilute it to 100 mL with deionized-distilled water.

-

Internal Standard Spiking: Add a known amount of Dicamba-D3 internal standard solution.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

1.3. Air Samples (Solvent Extraction)

This protocol is derived from EPA method GRM022.08A.

-

Extraction: Extract the contents of the air sampling tube or filter paper by shaking with an acidified organic solvent (e.g., 1% formic acid in acetone (B3395972) or methanol) for 30 minutes, followed by 10 minutes of sonication.

-

Evaporation and Reconstitution: Transfer an aliquot of the extract and evaporate it to near dryness. Reconstitute the residue in 0.1% formic acid in an ultra-pure water:methanol mixture (95:5 v/v).

-

Internal Standard Spiking: Add a known concentration of Dicamba-D3 internal standard.

-

Vortex and Transfer: Vortex the sample well and transfer it to an autosampler vial.

HPLC-MS/MS Method

The following instrumental parameters are a composite of several published methods.

2.1. Liquid Chromatography

| Parameter | Value |

| HPLC System | ExionLC™ AD System or equivalent |

| Column | Phenomenex Kinetex® F5 (2.6 µm, 100 x 3 mm) or EclipsePlusC18 RRHD (1.8 µm, 2.1 x 50 mm) |

| Column Temperature | 30 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 50 µL |

| Gradient | See Table Below |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 13.0 | 95 | 5 |

This is an exemplary gradient and should be optimized for the specific column and instrument.

2.2. Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | SCIEX QTRAP® 6500+ or Agilent 6135 Single-Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Source | Turbo V™ Ion Source or Jet Stream ESI Source |

| Capillary Voltage | 4000 V |

| Nozzle Voltage | 2000 V |

| Drying Gas Temp. | 350 °C |

| Sheath Gas Temp. | 360 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

MRM Transitions (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dicamba | 219.0 | 175.0 |

| Dicamba-D3 | 222.0 | 178.0 |

Precursor and product ions should be optimized for the specific instrument.

Data Presentation

The following tables summarize quantitative data from various studies for easy comparison.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Dicamba | Water | 0.1 | 0.1 | |

| Dicamba | Air | 1 | 5 | |

| Dicamba | Water & Soil | 1 ppb (water), 10 ppb (soil) | - | |

| Dicamba | Herbicide Solution | 0.01 ppb | 0.1 ppb | |

| Acid Herbicides | - | <1 (most) | - |

Table 2: Recovery Data

| Analyte | Matrix | Spiked Concentration | Recovery (%) | Reference |

| Dicamba | Water | 10-60 ppb | 90-99 | |

| Dicamba | Soil | 10 ppb | 83 ± 6 | |

| Dicamba | Water | - | 106-128 | |

| Dicamba | Air | - | 88-124 |

Visualizations

Caption: General workflow for the analysis of Dicamba using HPLC-MS/MS with an internal standard.

Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. nemc.us [nemc.us]

Application Note: Quantitative Analysis of Dicamba in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Dicamba-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Dicamba (B1670444) in environmental matrices. The protocol employs gas chromatography-mass spectrometry (GC-MS) with an isotopically labeled internal standard, Dicamba-D3. Due to the low volatility of Dicamba, a derivatization step to form Dicamba methyl ester is required prior to GC-MS analysis. This method, based on principles outlined in US EPA Method 8151A, provides a reliable workflow for the accurate quantification of Dicamba residues.[1][2]

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for the control of broadleaf weeds.[3][4] Its potential for off-target movement and environmental contamination necessitates sensitive and accurate analytical methods for its detection and quantification in various sample types, including water and soil. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common technique for pesticide analysis, gas chromatography-mass spectrometry (GC-MS) remains a valuable and historically significant method.[5] However, the analysis of acidic herbicides like Dicamba by GC-MS requires a derivatization step to increase their volatility. Methylation is a common derivatization technique for this purpose.

The use of a stable isotope-labeled internal standard, such as Dicamba-D3, is crucial for accurate quantification. It compensates for variations in sample preparation, derivatization efficiency, and instrument response, thereby improving the precision and accuracy of the results. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of Dicamba using Dicamba-D3 as an internal standard.

Experimental Protocols

Sample Preparation and Extraction

The extraction procedure should be adapted based on the sample matrix (e.g., water, soil).

For Water Samples:

-

To a 1-liter water sample, add a known amount of Dicamba-D3 internal standard solution.

-

Adjust the sample pH to <2 with a suitable acid (e.g., sulfuric acid).

-

Perform a liquid-liquid extraction by shaking the acidified sample with three successive portions of 60 mL of dichloromethane (B109758) in a separatory funnel.

-

Combine the dichloromethane extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

For Soil Samples:

-

To 10 g of a homogenized soil sample, add a known amount of Dicamba-D3 internal standard solution.

-

Extract the sample with an appropriate solvent system, such as acetone/water, using sonication or shaking.

-

Centrifuge the sample and collect the supernatant.

-

Partition the extract with dichloromethane after acidifying the aqueous phase.

-

Dry and concentrate the dichloromethane extract as described for water samples.

Derivatization to Methyl Esters

Warning: Diazomethane (B1218177) is explosive and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood. Alternatively, safer methylating agents like (trimethylsilyl)diazomethane or methanol (B129727) with an acid catalyst can be used.

-

To the concentrated extract, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Gently bubble nitrogen through the solution to remove excess diazomethane.

-

The resulting solution contains the methyl esters of Dicamba and Dicamba-D3, ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of Dicamba methyl ester and its deuterated internal standard.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dicamba methyl ester | ~5.01 | 203 | 234, 175 |

| Dicamba-D3 methyl ester | ~5.00 | 206 | 237, 178 |

Note: Retention times are approximate and may vary depending on the specific GC column and conditions. The fragmentation of Dicamba-D3 methyl ester is inferred from the unlabeled compound, with a +3 mass shift in the methoxy (B1213986) group.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of Dicamba.

Caption: Experimental workflow for Dicamba analysis.

References

- 1. sciex.com [sciex.com]

- 2. Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

Application Note: Solid-Phase Extraction Protocol for the Quantification of Dicamba in Environmental Samples Using an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Dicamba from aqueous samples, employing an isotopically labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds.[1][2][3] Its increased use has led to a greater need for sensitive and accurate methods to monitor its presence in environmental samples.[1][2] Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates the analyte of interest and removes matrix interferences, leading to improved analytical results. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Dicamba or D₃-Dicamba, is crucial for correcting for analyte losses during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.

This application note details a robust SPE protocol for the extraction of Dicamba from water samples, followed by analysis using LC-MS/MS.

Experimental Protocol

This protocol is designed for the extraction of Dicamba from water samples. Modifications may be necessary for other matrices like soil or air.

2.1. Materials and Reagents

-

SPE Cartridges: Aminopropyl (NH₂) weak anion exchange cartridges. Alternative polymeric sorbents can also be used.

-

Dicamba analytical standard

-

Internal Standard (IS): ¹³C₆-Dicamba or D₃-Dicamba.

-

Methanol (B129727) (MeOH), HPLC grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Sample collection bottles

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

SPE manifold

-

Nitrogen evaporator

-

Autosampler vials

2.2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Dicamba and the internal standard (e.g., 100 µg/mL) in methanol. Store at 4°C in amber vials.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) to create a calibration curve (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 1 µg/mL) in methanol.

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C. Acidify the samples to pH 2-3 with formic acid to ensure Dicamba is in its neutral form for better retention on the SPE sorbent.

-

Spiking: To each 100 mL of sample, add a known amount of the internal standard working solution (e.g., 50 µL of 1 µg/mL D₃-Dicamba) before extraction.

2.3. Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE procedure using an aminopropyl (NH₂) cartridge.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the retained Dicamba and internal standard from the cartridge with 5 mL of methanol containing 1% formic acid into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis

-

LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Injection Volume: 5-20 µL.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode is recommended for Dicamba. Monitor the appropriate precursor and product ion transitions for both Dicamba and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize typical performance data for the SPE-LC-MS/MS analysis of Dicamba.

Table 1: LC-MS/MS Parameters for Dicamba and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dicamba | 219.0 | 175.0 | 15 |

| ¹³C₆-Dicamba | 225.0 | 181.0 | 15 |

| D₃-Dicamba | 222.0 | 178.0 | 15 |

Table 2: Method Performance Data

| Parameter | Result | Reference |

| Recovery (Water) | 90-128% | |

| Recovery (Soil) | 83 ± 6% | |

| Limit of Detection (LOD) in Water | 0.1 ng/mL | |

| Limit of Quantitation (LOQ) in Water | 0.1 - 1.0 ng/mL | |

| Linearity (R²) | >0.99 |

Mandatory Visualizations

Diagram 1: Solid-Phase Extraction Workflow for Dicamba

Caption: Workflow for Dicamba analysis using SPE.

Diagram 2: Principle of Anion Exchange SPE for Dicamba

Caption: Anion exchange SPE mechanism for Dicamba.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Dicamba Detection with Dicamba-D3

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Dicamba-D3 to enhance the sensitivity and reliability of Dicamba detection. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Dicamba-D3 and why is it used in Dicamba analysis?

A1: Dicamba-D3 is a stable isotope-labeled internal standard (ISTD) for Dicamba.[1] It is structurally identical to Dicamba, except that three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms. This mass shift allows it to be distinguished from the native Dicamba by a mass spectrometer. Dicamba-D3 is used to improve the accuracy and precision of quantification by compensating for variations in sample preparation, instrument response, and matrix effects.[2][3][4]

Q2: How does Dicamba-D3 enhance the sensitivity of Dicamba detection?

A2: While Dicamba-D3 does not directly increase the instrument's signal for Dicamba, it significantly enhances the reliability and accuracy of measurements at low concentrations, which is crucial for determining a sensitive and accurate limit of detection (LOD) and limit of quantification (LOQ). By acting as a proxy for the analyte of interest throughout the entire analytical process, it corrects for analyte loss during sample preparation and variations in ionization efficiency in the mass spectrometer, leading to more precise and dependable low-level quantification.

Q3: What are the typical matrices in which Dicamba and Dicamba-D3 are analyzed?

A3: Dicamba and its internal standard are analyzed in a variety of environmental and biological matrices. These include:

-

Environmental Samples: Water, soil, and air.

-

Agricultural Samples: Plant tissues such as soybean foliage.

-

Biological Samples: Human urine for biomonitoring studies.

Q4: What is the common analytical technique for Dicamba detection with Dicamba-D3?

A4: The most common and highly sensitive method is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, eliminating the need for cumbersome derivatization steps that are often required in Gas Chromatography (GC) methods. Analysis is typically performed in negative ion electrospray ionization (ESI-) mode.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity for Dicamba and Dicamba-D3

| Possible Cause | Troubleshooting Step |

| Suboptimal Mobile Phase pH | Acidic herbicides like Dicamba are best analyzed in their deprotonated form. Ensure the mobile phase pH is appropriate to maintain the acidic form during separation. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common. |

| In-source Fragmentation | Some compounds, including Dicamba, can fragment within the ion source of the mass spectrometer, leading to a reduced precursor ion signal. Try reducing the source temperature and desolvation gas temperature. "Soft ionization" settings, if available on your instrument, can also help minimize fragmentation. |

| Matrix Effects (Ion Suppression or Enhancement) | The presence of co-eluting matrix components can interfere with the ionization of Dicamba and Dicamba-D3. Review your sample preparation method to ensure adequate cleanup. Diluting the sample extract can also mitigate matrix effects. The use of Dicamba-D3 is critical here to compensate for these effects. |

| Incorrect Column Chemistry | For polar compounds like Dicamba, a standard C18 column may not provide sufficient retention. Consider using a column with a different stationary phase, such as a Kinetex® F5 column, which is effective for retaining polar, low molecular weight species. |

Issue 2: High Variability in Quantitative Results

| Possible Cause | Troubleshooting Step |

| Inconsistent Internal Standard Spiking | Ensure that the Dicamba-D3 internal standard is added to all samples, standards, and quality controls at a consistent concentration and at the earliest possible stage of the sample preparation process. |

| Poor Analyte Recovery During Sample Preparation | The extraction solvent and procedure may not be optimal for your specific matrix. For example, for soil and foliage, an extraction with formic acid-fortified acetonitrile (B52724) followed by shaking and centrifugation has been shown to be effective. For water samples, a simple solid-phase extraction (SPE) protocol can be utilized. |

| Calibration Curve Issues | Ensure your calibration curve covers the expected concentration range of your samples and has a sufficient number of points (at least five is recommended). The linearity of the curve should be verified (e.g., r² ≥ 0.995). |

Issue 3: Difficulty in Achieving Required Limits of Detection (LOD)

| Possible Cause | Troubleshooting Step |

| Insufficient Sample Concentration | If the expected Dicamba concentration is very low, a sample concentration step may be necessary. For water samples, a C18 column concentration step can improve detection limits by at least 10-fold. |

| Suboptimal Mass Spectrometry Parameters | Optimize the Multiple Reaction Monitoring (MRM) transitions for both Dicamba and Dicamba-D3. This includes optimizing the collision energy and other compound-specific parameters to maximize signal intensity. |

| Instrument Contamination | Carryover from high-concentration samples can affect the detection of low-level analytes. Injecting solvent blanks between samples can help identify and mitigate carryover. |

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Dicamba detection using LC-MS/MS with Dicamba-D3 as an internal standard.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

| Matrix | LOD | LOQ | Reference |

| Air | 1 ng/mL | 5 ng/mL | |

| Water | 0.1 ng/mL | 0.1 ng/mL | |

| Human Urine | 0.10 µg/L | Not Specified | |

| Soil & Soy Foliage | <1 ng/mL (most analytes) | 0.1 - 140 ng/g | |

| Air Sampling Tube | 0.10 pg/µL (instrumental) | 1.0 ng/air sample | |

| Filter Paper | 0.10 pg/µL (instrumental) | 20 ng/filter paper |

Table 2: Example Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Dicamba | 219 | 175 | |

| Dicamba-D3 | 222 (calculated) | 178 (calculated) |

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument being used.

Experimental Protocols

Protocol 1: Sample Preparation for Soil and Soybean Foliage

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of Dicamba-D3 internal standard solution.

-

Add formic acid-fortified acetonitrile as the extraction solvent.

-

Shake the sample vigorously for 15 minutes.

-

Centrifuge at 4000 rpm to separate the solid and liquid phases.

-

Take an aliquot of the supernatant and dilute it with the aqueous mobile phase.

-